7-Position Carboxylate Confers DDR1 Kinase Inhibition Potency Absent in 3- and 4-Carboxylate THIQ Analogs
Derivatives synthesized from the 7-carboxylate THIQ scaffold demonstrate sub-nanomolar binding affinity and single-digit nanomolar functional inhibition of DDR1 kinase, a profile not observed with 3- or 4-carboxylate THIQ scaffolds. The most optimized THIQ-7-carboxamide derivative (compound 7ae) binds DDR1 with Kd = 2.2 nM and inhibits kinase activity with IC₅₀ = 6.6 nM [1]. A representative earlier derivative (compound 6j) showed Kd = 4.7 nM and IC₅₀ = 9.4 nM while maintaining selectivity over a panel of 400 non-mutated kinases [2].
| Evidence Dimension | DDR1 kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Derivatives from 7-carboxylate THIQ scaffold: IC₅₀ = 6.6 nM (compound 7ae); IC₅₀ = 9.4 nM (compound 6j) |
| Comparator Or Baseline | 3-carboxylate THIQ derivatives: optimized for Factor XIa inhibition (different target class); 4-carboxylate THIQ derivatives: optimized for SARS-CoV-2 main protease inhibition (different target class); no reported DDR1 activity for 3- or 4-carboxylate analogs |
| Quantified Difference | DDR1 inhibition is unique to 7-carboxylate-derived THIQ-7-carboxamides; 3- and 4-carboxylate scaffolds lack DDR1 activity in published SAR studies |
| Conditions | In vitro kinase inhibition assay using fluorescein-labeled poly(GAT) substrate; DDR1 binding affinity measured via surface plasmon resonance (SPR) |
Why This Matters
Procurement of the 7-carboxylate methyl ester specifically enables access to the DDR1 inhibitor chemical space; alternative positional THIQ isomers cannot generate DDR1-active carboxamide derivatives.
- [1] Mo C, Zhang Z, Guise CP, et al. Tetrahydroisoquinoline-7-carboxamide Derivatives as New Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors. ACS Medicinal Chemistry Letters, 2017, 8(3): 327-332. View Source
- [2] Wang Z, Bian H, Bartual SG, et al. Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors. Journal of Medicinal Chemistry, 2016, 59(12): 5911-5921. View Source
